molecular formula C18H13N3O3S B5369703 {5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid

{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid

Cat. No. B5369703
M. Wt: 351.4 g/mol
InChI Key: KFYIBAZAIQXKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid, also known as ACT-335827, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of {5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid is not fully understood. However, it has been suggested that it acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including pain perception, anxiety, and cognitive function. By blocking the activity of this receptor, this compound may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have various biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models of neuropathic pain. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of cognitive impairment and anxiety disorders, respectively. Additionally, it has been found to have anti-inflammatory effects and inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of using {5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid in lab experiments is its high selectivity for the mGluR5 receptor. This allows for specific targeting of this receptor and reduces the risk of off-target effects. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on {5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid. One potential area of research is its use in combination with other drugs for the treatment of various disease conditions. Another area of research is the development of novel formulations or prodrugs to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects or toxicities.

Synthesis Methods

The synthesis of {5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-thiopheneacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-cyano-4-(3-hydroxyphenyl)pyridine to yield the desired product, this compound.

Scientific Research Applications

{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has shown promising results in preclinical studies for the treatment of neuropathic pain, anxiety, depression, and cognitive disorders. It has also been studied for its potential use in the treatment of cancer and inflammatory diseases.

properties

IUPAC Name

2-[5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]thiophen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c19-8-14-13(11-2-1-3-12(22)6-11)7-15(21-18(14)20)16-4-10(9-25-16)5-17(23)24/h1-4,6-7,9,22H,5H2,(H2,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYIBAZAIQXKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=NC(=C2C#N)N)C3=CC(=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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